

protocol for stripping and re-probing western blots for IL-13

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HUMAN IL-13

Cat. No.: B1175110

[Get Quote](#)

Technical Support Center: Western Blotting for IL-13

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the stripping and re-probing of Western blots, with a specific focus on the cytokine Interleukin-13 (IL-13).

Frequently Asked Questions (FAQs)

Q1: Why would I need to strip and re-probe a Western blot for IL-13?

Stripping and re-probing is a valuable technique that allows you to test for multiple proteins on a single membrane.^[1] This is particularly useful when:

- Sample is limited: When working with rare or precious protein samples, re-probing conserves your material.^{[1][2][3]}
- Comparing proteins of similar molecular weight: It allows for the detection of different proteins that are too close in size to be resolved by cutting the membrane.
- Analyzing a loading control: After probing for IL-13, you can strip the membrane and re-probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.^[4]

- Optimizing antibody concentrations: You can test different antibody dilutions on the same blot to find the optimal signal-to-noise ratio.[2]

Q2: Is it better to use a PVDF or nitrocellulose membrane for stripping and re-probing?

For stripping and re-probing, a Polyvinylidene difluoride (PVDF) membrane is highly recommended.[2][5] PVDF membranes are more durable and have a higher protein binding capacity, which leads to better retention of the target protein (IL-13) through multiple stripping and re-probing cycles compared to nitrocellulose.[2][5]

Q3: Should I use a mild or harsh stripping protocol for IL-13?

For a low-abundance protein like IL-13, it is always recommended to start with a mild stripping protocol.[2][4] Mild stripping methods, which typically use a low pH glycine-based buffer, are gentler and less likely to remove the blotted IL-13 from the membrane.[6] Harsh methods that involve heating and reducing agents like β -mercaptoethanol are more effective at removing high-affinity antibodies but also carry a greater risk of protein loss.[6] If the mild protocol fails to remove the previous antibodies, you can then proceed to a harsher method.[4]

Q4: How do I know if the stripping procedure was successful?

After stripping, you must verify that the primary and secondary antibodies have been completely removed before re-probing. To do this, incubate the stripped membrane with only the secondary antibody followed by the chemiluminescent substrate. If the stripping was successful, you should see no signal when you image the blot.[2] If bands are still visible, the stripping process needs to be repeated or intensified.[2]

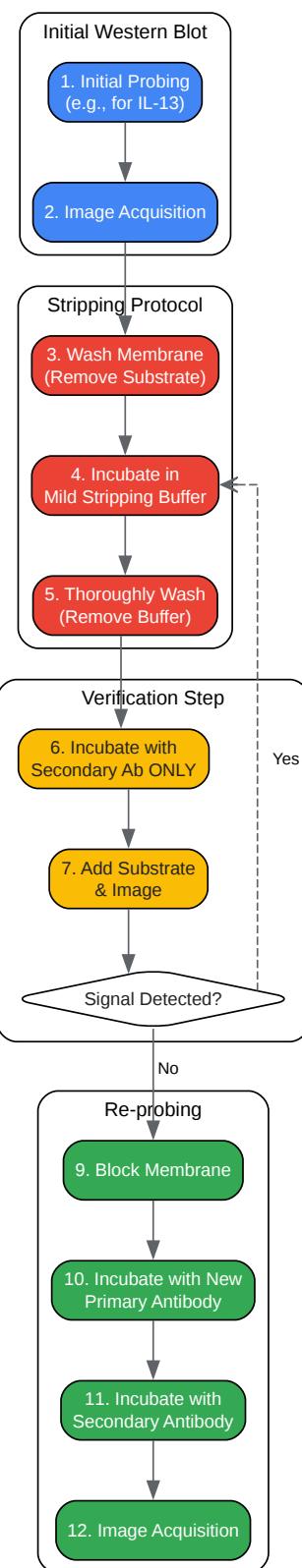
Q5: Can I make quantitative comparisons between blots before and after stripping?

No, it is not advisable to make quantitative comparisons of protein levels from different probing cycles on the same blot.[4][5] The stripping process inevitably removes some of the transferred protein from the membrane, so the signal intensity for a protein detected after stripping will likely be lower than if it were detected in the first round.[5][7]

Experimental Protocol: Mild Stripping and Re-probing for IL-13

This protocol is optimized for detecting low-abundance proteins like IL-13 and prioritizes antigen preservation.

Materials:


- Mild Stripping Buffer:
 - 15 g Glycine
 - 1 g SDS
 - 10 mL Tween 20
 - Dissolve in 800 mL of deionized water.
 - Adjust pH to 2.2 with HCl.
 - Bring the final volume to 1 L with deionized water.[\[2\]](#)[\[8\]](#)
- Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).
- Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST/PBST.
- Primary Antibody for IL-13.
- Primary Antibody for loading control (e.g., anti-GAPDH).
- HRP-conjugated Secondary Antibody.
- Chemiluminescent Substrate.

Procedure:

- Initial Probing: Perform Western blotting for IL-13 according to your standard protocol. After imaging, do not let the membrane dry out.
- Wash Membrane: Wash the membrane in TBST for 2 x 5 minutes to remove residual chemiluminescent substrate.

- Stripping:
 - Completely submerge the membrane in Mild Stripping Buffer.
 - Incubate for 10-20 minutes at room temperature with gentle agitation.[\[9\]](#) For high-affinity antibodies, you may need to extend this time or incubate at 37°C for 5-10 minutes.[\[2\]](#)
- Wash Post-Stripping: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove the stripping buffer.[\[2\]](#)
- Verify Stripping Efficiency:
 - Block the membrane for 30 minutes in Blocking Buffer.
 - Incubate with only the HRP-conjugated secondary antibody for 1 hour.
 - Wash 3 x 5 minutes with TBST.
 - Apply chemiluminescent substrate and image the blot. No signal should be detected. If a signal persists, repeat the stripping step.[\[2\]](#)
- Re-probing:
 - Once stripping is confirmed, wash the membrane again and proceed with your standard Western blot protocol, starting with the blocking step.
 - Incubate with the new primary antibody (e.g., for a loading control), followed by the secondary antibody and detection.

Workflow for Stripping and Re-probing a Western Blot

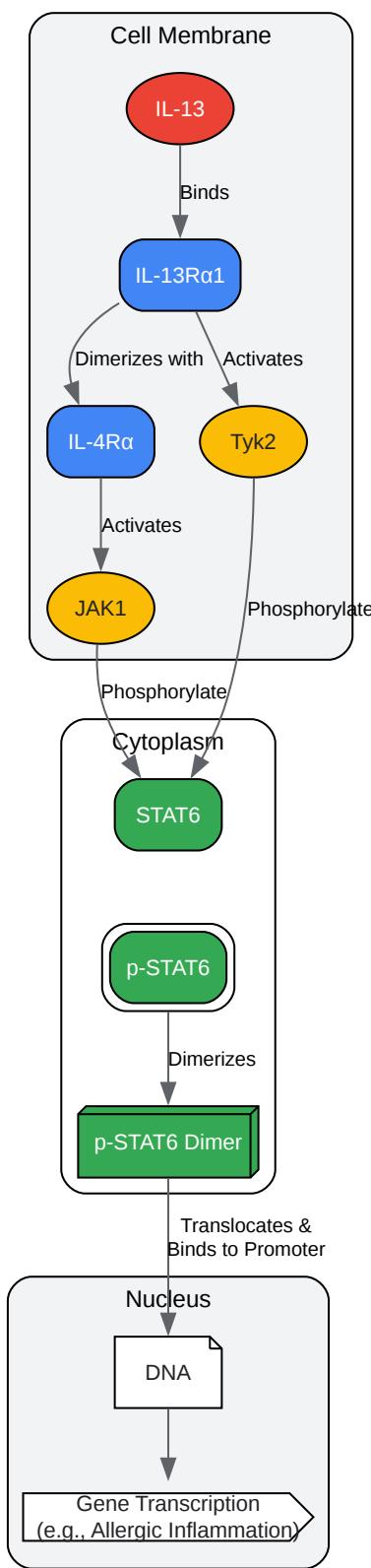
[Click to download full resolution via product page](#)

Caption: Experimental workflow for stripping and re-probing a Western blot membrane.

Troubleshooting Guide

It is crucial to probe for the low-abundance protein (IL-13) first, followed by stripping and re-probing for a more abundant housekeeping protein.^{[5][7]} This ensures that the initial detection has the highest possible sensitivity before any protein is lost during the stripping process.

Problem	Potential Cause(s)	Solution(s)
Weak or No Signal for IL-13 (Initial Blot)	Low abundance of IL-13 in the sample.	<ul style="list-style-type: none">- Increase the amount of protein loaded per well (50-100 µg).[10]- Use a more sensitive chemiluminescent substrate.- Concentrate the sample, for example by immunoprecipitation.[11][12]
Protein degradation.		<ul style="list-style-type: none">- Always add protease and phosphatase inhibitors to your lysis buffer.[12][13]- Use fresh samples and perform lysis on ice.[13][14]
Suboptimal antibody concentration.		<ul style="list-style-type: none">- Titrate the primary antibody to find the optimal concentration.[12]- Increase the incubation time, for instance, overnight at 4°C.[11]
Signal Remains After Stripping	Stripping was incomplete.	<ul style="list-style-type: none">- Increase the incubation time in the stripping buffer or perform the incubation at 37°C.[2]- If the signal still persists after repeating mild stripping, use a harsh stripping protocol (e.g., with β-mercaptoethanol at 50°C), but be aware of potential protein loss.[4][8][15]
High-affinity primary antibody.		<ul style="list-style-type: none">- High-affinity antibodies are more difficult to remove. A harsh stripping protocol may be necessary from the outset for these antibodies.[2]



Weak or No Signal After Re-probing	Loss of protein from the membrane during stripping.	- Ensure you are using a PVDF membrane. [2] - Use the mildest stripping conditions possible that still effectively remove the antibodies. [2] - Avoid repeated stripping cycles if possible. [7]
Incomplete removal of stripping buffer.	- Ensure thorough and extensive washing after the stripping step to remove all traces of the buffer, which can interfere with subsequent antibody binding. [8]	
High Background on Re-probed Blot	Inadequate blocking.	- Ensure the membrane is re-blocked thoroughly before incubating with the new primary antibody. [5] - Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). [11]
Stripping procedure increased non-specific binding sites.	- Re-blocking is critical after stripping. [6] Consider adding a low concentration of Tween 20 to your antibody dilution buffers.	

IL-13 Signaling Pathway

IL-13 exerts its effects by binding to a receptor complex, which triggers downstream signaling cascades. The primary signaling pathway involves the activation of the JAK/STAT pathway, specifically STAT6.[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified IL-13 signaling pathway via the Type II receptor complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stripping And Reprobing Western Blot Membrane Problems And Solutions [drugdiscoveryonline.com]
- 2. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. How to Strip and Reprobe a Western Blot Membrane [synapse.patsnap.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. abcam.com [abcam.com]
- 9. ウエスタンプロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 16. ovid.com [ovid.com]
- 17. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [protocol for stripping and re-probing western blots for IL-13]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1175110#protocol-for-stripping-and-re-probing-western-blots-for-il-13>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com